1-Isopropyl-1H-indole-6-carbaldehyde

Description

Chemical Identity and Nomenclature

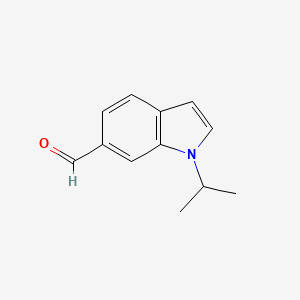

1-Isopropyl-1H-indole-6-carbaldehyde, systematically named as 1-(propan-2-yl)-1H-indole-6-carbaldehyde according to International Union of Pure and Applied Chemistry nomenclature conventions, represents a substituted indole derivative with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 grams per mole. The compound is characterized by its distinctive structural features, including an indole heterocyclic core bearing an isopropyl group attached to the nitrogen atom at position 1 and an aldehyde functional group positioned at carbon 6 of the benzene ring component of the indole system. The simplified molecular-input line-entry system notation for this compound is recorded as "O=CC1=CC2=C(C=C1)C=CN2C(C)C", which provides a linear representation of its molecular connectivity. The International Chemical Identifier key for this compound is documented as IWPZWGBTRCEVGT-UHFFFAOYSA-N, serving as a unique digital identifier for database searches and chemical informatics applications.

The compound exhibits specific physical and chemical characteristics that define its behavior in various chemical environments. According to computational chemistry data, the topological polar surface area measures 22 square angstroms, while the calculated logarithm of the partition coefficient between octanol and water reaches 3.0347, indicating moderate lipophilicity. The molecule contains two hydrogen bond acceptors and zero hydrogen bond donors, with two rotatable bonds contributing to its conformational flexibility. Storage recommendations specify maintaining the compound at temperatures between 2 and 8 degrees Celsius to ensure stability and prevent degradation. The purity specifications for commercially available samples typically range from 95 to 98 percent, with the MDL number MFCD11877854 providing additional identification in chemical databases.

Historical Context and Discovery

The historical development of indole chemistry traces its origins to the pioneering work of Johann Friedrich Wilhelm Adolf von Baeyer, a German chemist whose contributions fundamentally shaped our understanding of heterocyclic compounds and established the foundation for modern indole research. Baeyer, who was awarded the Nobel Prize in Chemistry in 1905 for his services in the advancement of organic chemistry and the chemical industry through his work on organic dyes and hydroaromatic compounds, was the first scientist to propose the correct formula for indole in 1869, following his successful synthesis of the parent compound three years earlier in 1866. His groundbreaking investigations included the synthesis and description of the plant dye indigo, the discovery of phthalein dyes, and extensive research into polyacetylenes, oxonium salts, nitroso compounds, and uric acid derivatives, establishing indole as a central scaffold in organic synthesis. Baeyer's theoretical contributions included the development of strain theory for triple bonds and small carbon rings, which provided crucial insights into the reactivity and stability of indole derivatives that continue to influence synthetic strategies today.

The subsequent evolution of indole chemistry has been marked by significant methodological advances that have enabled the preparation of increasingly complex substituted derivatives like this compound. The development of the Vilsmeier-Haack reaction represents a particularly important milestone in the synthesis of indole aldehydes, providing a reliable method for introducing formyl groups into electron-rich aromatic systems. This reaction employs dimethylformamide and phosphoryl chloride to generate the Vilsmeier reagent, which subsequently undergoes electrophilic aromatic substitution with indole derivatives to yield the corresponding aldehydes. The Bartoli indole synthesis, another significant synthetic methodology, utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to construct the indole ring system with specific substitution patterns. These methodological advances have collectively contributed to the accessibility of complex indole derivatives, including N-alkylated compounds bearing aldehyde functionality at various positions on the aromatic ring.

The specific development of this compound as a research compound reflects the growing interest in functionalized indole derivatives for applications in medicinal chemistry and materials science. The compound's emergence in chemical literature corresponds with advances in selective functionalization techniques that allow for precise introduction of substituents at desired positions on the indole scaffold. Modern synthetic approaches to such compounds often involve multi-step sequences that begin with commercially available indole precursors and employ regioselective formylation reactions, N-alkylation procedures, and purification techniques to achieve high-purity target molecules. The availability of this compound through specialized chemical suppliers indicates its recognized value as a synthetic intermediate and research tool in contemporary organic chemistry investigations.

Research Significance in Organic Chemistry and Materials Science

This compound occupies a position of considerable importance in contemporary organic chemistry research, serving as a versatile synthetic intermediate that enables access to a diverse array of bioactive compounds and functional materials. The compound's research significance stems from its unique combination of structural features, including the electron-rich indole heterocycle, the reactive aldehyde functionality, and the N-isopropyl substituent, which collectively provide multiple sites for chemical modification and functionalization reactions. In pharmaceutical research, the compound has demonstrated particular utility as an intermediate in the synthesis of molecules targeting neurological disorders, where the indole scaffold serves as a privileged structure known for its ability to interact with various biological targets. The strategic positioning of the aldehyde group at the 6-position enables facile conversion to other functional groups through standard organic transformations, including reduction to alcohols, oxidation to carboxylic acids, and condensation reactions to form carbon-carbon and carbon-nitrogen bonds.

The compound's applications in fluorescent probe development represent another significant area of research interest, where the indole chromophore provides favorable photophysical properties for biological imaging applications. The extended conjugation system present in substituted indole derivatives often exhibits fluorescence characteristics that can be fine-tuned through structural modifications, making compounds like this compound valuable starting materials for the preparation of fluorescent markers and sensors. These applications have become increasingly important in cellular biology research, where fluorescent probes enable real-time visualization of biological processes and molecular interactions within living systems. The compound's structural features allow for further functionalization to introduce additional chromophoric elements or targeting moieties that enhance selectivity and brightness.

In materials science research, this compound has shown promise in the development of organic electronic materials, particularly in the preparation of semiconducting polymers and small molecules for flexible electronic devices. The indole heterocycle provides favorable electronic properties, including electron-donating characteristics that can be modulated through substituent effects and incorporated into larger molecular frameworks designed for specific electronic applications. Research investigations have explored the compound's utility in creating materials with enhanced thermal stability and improved conductivity properties, which are crucial parameters for the performance and reliability of organic electronic devices. The aldehyde functionality serves as a reactive handle for polymerization reactions and cross-linking processes that enable the formation of extended conjugated systems with tailored electronic properties.

The compound also serves as a valuable model system for studying fundamental aspects of indole chemistry, including regioselectivity patterns in electrophilic aromatic substitution reactions, the influence of N-substituents on electronic properties, and the reactivity of aldehyde groups in the presence of electron-rich aromatic systems. Computational studies utilizing this compound as a subject compound have provided insights into electronic structure, molecular orbital distributions, and reactivity predictions that inform broader synthetic strategies in indole chemistry. These fundamental investigations contribute to the development of more efficient synthetic methodologies and enable the rational design of new indole derivatives with targeted properties for specific applications.

Structure

2D Structure

Properties

IUPAC Name |

1-propan-2-ylindole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZWGBTRCEVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of N-Isopropylindole

One of the most common methods to prepare indole-6-carbaldehyde derivatives involves the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from phosphorus oxychloride and an amide solvent (typically dimethylformamide).

- Step 1: Preparation of the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous dimethylformamide at 0–5 °C with stirring for 30–40 minutes.

- Step 2: Addition of N-isopropylindole (or a 2-methylaniline precursor) to the Vilsmeier reagent at 0–5 °C, followed by stirring at room temperature for 1–2 hours.

- Step 3: Refluxing the reaction mixture for 5–8 hours to complete formylation at the 6-position.

- Step 4: Quenching the reaction with saturated sodium carbonate solution to adjust pH to 8–9, followed by filtration, drying, and recrystallization to isolate the product.

This method is supported by patent literature describing the synthesis of indole-3-carboxaldehydes and related derivatives, which can be adapted for 6-substituted analogs by appropriate choice of starting materials and reaction conditions.

N-Alkylation of Indole Followed by Formylation

Another approach involves first alkylating the indole nitrogen with an isopropyl group, then performing regioselective formylation:

- N-Alkylation: Indole is reacted with an appropriate isopropylating agent (e.g., isopropyl halide) under basic conditions (e.g., sodium hydride as base) in an inert atmosphere.

- Formylation: The N-isopropylindole is then subjected to Vilsmeier-Haack conditions to introduce the aldehyde group selectively at the 6-position.

This sequence ensures the isopropyl group is installed prior to formylation, which can influence regioselectivity and yield. The use of sodium hydride and ethyl chloroformate in dry solvents under nitrogen has been documented for related indole derivatives, with careful workup involving multiple aqueous washes and drying over magnesium sulfate to purify the product.

Alternative Formylation Techniques

While Vilsmeier-Haack is the most prevalent, other formylation methods such as:

- Reactions with N,N-diphenylformamide and trichlorophosphate under reflux in dichloroethane (a modified Vilsmeier-type reaction) have been reported for similar heterocycles like 1-isopropyl-1H-pyrrole-2-carbaldehyde, which may be adapted for indole systems.

- Direct oxidation or selective lithiation followed by electrophilic formylation can be considered but are less commonly reported for this specific compound.

Purification and Characterization

Purification typically involves:

- Extraction of the reaction mixture with organic solvents such as ethyl acetate.

- Washing the organic phase multiple times with aqueous solutions including hydrochloric acid, sodium chloride solution, and sodium bicarbonate to remove impurities.

- Drying over magnesium sulfate, filtration, and evaporation under reduced pressure.

- Recrystallization from ethanol or ethanol-methylene chloride mixtures to obtain pure crystalline product.

Characterization is confirmed by NMR spectroscopy, which often indicates keto-enol equilibria in aldehyde derivatives, and by melting point determination.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Vilsmeier-Haack reaction remains the most reliable and widely used method for formylation at the 6-position of indole derivatives.

- N-alkylation prior to formylation improves selectivity and yield for N-isopropyl derivatives.

- Reaction temperature control (0–5 °C initially, then reflux) and careful pH adjustment during workup are critical for maximizing yield and purity.

- Multiple aqueous washes and drying steps are necessary to remove residual reagents and by-products.

- Crystallization from ethanol-based solvents provides good-quality product suitable for further synthetic applications.

Chemical Reactions Analysis

1-Isopropyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-1H-indole-6-carbaldehyde serves as a significant building block in the synthesis of potential pharmaceutical agents. Its derivatives have been investigated for several therapeutic applications:

- Diabetes Treatment : The compound has been identified as a GPR40 receptor agonist, which promotes insulin secretion and helps regulate blood sugar levels. This makes it a candidate for developing medications aimed at treating diabetes and its complications .

- Anticancer Properties : Research indicates that indole derivatives, including this compound, exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antimicrobial Activity : The compound's structure allows for interactions with various biological targets, making it a potential candidate for developing antimicrobial agents .

Biological Studies

In biological research, this compound is utilized to study its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive .

- Receptor Modulation : It has shown promise in modulating receptor activity, particularly in pathways related to glucose metabolism. This modulation is vital for understanding the pharmacodynamics of potential diabetes treatments .

Material Science

Beyond biological applications, this compound is also relevant in material science:

- Synthesis of Novel Materials : The compound can be used as a precursor in the synthesis of novel materials with specific electronic or optical properties. Its unique indole structure allows for modifications that can enhance material characteristics .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The indole core can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

1-Isopropyl-1H-indole-5-carbaldehyde (CAS: 1030432-40-6)

- Molecular Formula: C₁₂H₁₃NO (MW: 187.24)

- Key Difference : The aldehyde group is at the 5-position instead of the 6-position.

- Implications : Positional isomerism can significantly alter electronic distribution and steric interactions. For example, the 5-carbaldehyde isomer may exhibit distinct reactivity in nucleophilic additions or hydrogen-bonding capabilities compared to the 6-isomer .

Substituent Variations: Methyl vs. Isopropyl

1-Methyl-1H-indole-6-carbaldehyde (CAS: Not provided)

- Molecular Formula: C₁₁H₁₁NO (MW: 173.21)

- Key Difference : A methyl group replaces the isopropyl group at the 1-position.

- Lipophilicity: The isopropyl group increases hydrophobicity (logP ~2.5 estimated), which may improve membrane permeability in biological systems. Safety: The methyl derivative has noted hazards (Xi, IRRITANT) and requires storage at 2–8°C, suggesting higher reactivity or instability compared to the isopropyl analog .

Halogenated Derivatives: Enhanced Electronic Effects

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS: 420814-87-5)

- Molecular Formula: C₁₆H₁₁ClFNO (MW: 287.72)

- Key Difference : A benzyl group with chloro and fluoro substituents at the 3-position.

- Implications: Electron-Withdrawing Effects: Halogens increase electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions. Molecular Weight: Higher MW (287.72) reduces solubility in polar solvents compared to the non-halogenated analog .

Heterocycle Variations: Indole vs. Indazole

1-Methyl-1H-indazole-6-carbaldehyde (CAS: 1092351-51-3)

- Key Difference : Indazole (two adjacent nitrogen atoms) replaces the indole ring.

- Implications :

- Hydrogen Bonding : The additional nitrogen in indazole may enhance interactions with biological targets.

- Stability : Indazoles generally exhibit higher metabolic stability than indoles, making them preferred in drug design .

Biological Activity

1-Isopropyl-1H-indole-6-carbaldehyde (1-IPIC) is a member of the indole family, characterized by its unique structure that includes an isopropyl substituent and an aldehyde group at the 6-position. Its molecular formula is C12H13NO. Indole derivatives, including 1-IPIC, are known for their diverse biological activities, making them significant in pharmaceutical research and development. This article explores the biological activity of 1-IPIC, synthesizing available research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The structure of 1-IPIC can be visualized as follows:

- Molecular Formula : C12H13NO

- Structural Features :

- Indole core

- Isopropyl group at nitrogen

- Aldehyde group at the 6-position

The compound's unique substitution pattern significantly influences its chemical behavior and biological activity compared to other similar compounds.

Biological Activity Overview

Indole derivatives have been extensively studied for their pharmacological properties. While specific research on 1-IPIC is limited, its structural similarities to other biologically active indoles suggest potential activities in various domains:

- Antimicrobial Activity : Indole derivatives have shown promise in influencing bacterial virulence and antibiotic tolerance. Research indicates that compounds with indole structures can interact with proteins involved in stress responses in bacteria, potentially affecting biofilm formation and resistance mechanisms.

- CYP2A6 Inhibition : Some studies suggest that indole derivatives may inhibit CYP2A6-mediated nicotine metabolism, which could have implications for smoking cessation therapies. This inhibition could lead to increased nicotine levels in the body, thereby affecting addiction pathways.

- Anticancer Potential : The unique structure of indoles allows for interactions with various cellular targets. Indole derivatives have been explored for their anticancer properties, though specific studies on 1-IPIC are yet to be published .

The exact mechanisms of action for 1-IPIC remain largely unexplored; however, insights can be drawn from related indole compounds:

- Receptor Interactions : Indoles are known to interact with multiple receptors, influencing various biochemical pathways. For instance, they may modulate signaling pathways involved in cell proliferation and apoptosis .

- Metabolic Pathways : The compound is believed to engage with specific enzymes and cofactors that facilitate its metabolism. This interaction can affect metabolic flux and influence cellular states.

Case Studies and Research Findings

While direct studies on 1-IPIC are sparse, the following findings from related research provide context:

Synthesis Methods

The synthesis of 1-IPIC can be achieved through several methods, often utilizing optimized techniques for scalability. It serves as a precursor in organic synthesis and has potential applications in drug development due to its biological activity. Its derivatives are frequently explored for their pharmacological properties .

Q & A

Q. What PPE and waste disposal protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.